Product packaging for Sodium octylate(Cat. No.:CAS No. 17158-60-0)

Sodium octylate

Cat. No.: B092732
CAS No.: 17158-60-0
M. Wt: 152.21 g/mol
InChI Key: KRZQYDMOEZDDGE-UHFFFAOYSA-N
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Description

Contextual Significance in Modern Chemical Science

The significance of sodium octanoate (B1194180) in modern chemical science stems largely from its properties as a surfactant. chemondis.comsolubilityofthings.com Its amphiphilic character allows it to reduce surface tension and form micelles in aqueous solutions. cymitquimica.comscbt.com Micelles are aggregates of surfactant molecules dispersed in a liquid colloid, where the hydrophobic tails form the core and the hydrophilic heads form the outer shell. This behavior is central to many of its applications.

In biochemistry and pharmaceutical sciences, sodium octanoate is widely used as a protein stabilizer, particularly for human albumin and fibrinogen, protecting them from denaturation during processes like pasteurization. acmechem.comsmolecule.comfishersci.ca Its ability to form micelles also makes it an effective emulsifier and solubilizing agent, facilitating the mixing of oil and water-based components in various formulations. cymitquimica.comsolubilityofthings.com

In materials science, research has explored its role as a corrosion inhibitor. Studies have shown its effectiveness in protecting metal alloys, such as 5052 aluminum alloy, from corrosive wear in saline environments. researchgate.net This inhibitory action is attributed to its ability to adsorb onto the metal surface, forming a protective layer. researchgate.net Furthermore, in the field of organic synthesis, sodium octanoate is a key component in micellar catalysis systems, which create nanoscale environments that can enhance reaction rates and selectivity. scbt.comresearchgate.net

Historical Trajectories and Foundational Studies of Sodium Octanoate

Early research into sodium octanoate and similar fatty acid salts was foundational to the understanding of electrolytes and colloidal solutions. Foundational studies focused on measuring the electrical conductance of aqueous solutions of sodium salts of higher fatty acids to understand how increasing the anion size affects conductivity. cdnsciencepub.com

A significant area of early investigation was the phenomenon of micelle formation. While it was known that longer-chain fatty acid salts formed micelles, initial studies in the mid-20th century, based on conductance and viscosity curves, suggested that sodium octanoate was unlikely to form them. cdnsciencepub.comcdnsciencepub.com However, subsequent research using more sensitive methods for plotting specific conductance versus concentration revealed a critical micelle concentration (CMC), confirming that sodium octanoate does indeed form micelles. cdnsciencepub.com These studies established that the CMC decreases as the hydrocarbon chain length of the fatty acid salt increases. cdnsciencepub.com This early work laid the groundwork for understanding the self-assembly of surfactants in solution, a concept that is now central to colloid and interface science.

Contemporary Research Directions and Emerging Challenges

Contemporary research on sodium octanoate leverages advanced analytical techniques to probe its behavior at the molecular level and explore novel applications. Molecular dynamics simulations have become a powerful tool for studying the structure and dynamics of sodium octanoate micelles in aqueous solutions, providing insights into their size, shape, and the interaction between surfactant anions and sodium counter-ions. scite.aiacs.org

Small-angle X-ray scattering (SAXS) has been used to determine the characteristic sizes of sodium octanoate micelles and to study their transition from spherical to non-spherical shapes at concentrations above the initial CMC. researchgate.netresearchgate.net Research has also focused on the thermodynamics of its micellization, measuring parameters like the Gibbs free energy, enthalpy, and entropy of micelle formation across a range of temperatures. tandfonline.com These fundamental studies are crucial for optimizing its use in various applications.

Emerging research directions include:

Micellar Catalysis: The use of sodium octanoate in conjunction with other compounds to create micellar systems for catalyzing complex organic reactions, such as organozinc chemistry, is an active area of investigation. researchgate.net

Advanced Materials: Its application as a low-toxicity and inexpensive corrosion inhibitor for various metals and alloys continues to be explored, particularly for understanding its performance under dynamic tribocorrosion conditions (combined corrosion and wear). researchgate.net

Biochemical and Agricultural Applications: Recent studies have investigated its role in regulating biological processes. For instance, research has explored its effects on pigment production in fungi and its potential to improve intestinal health and immunity in aquaculture. researchgate.netresearchgate.net

A key challenge remains in precisely controlling the self-assembly process to tailor the properties of the resulting micelles for specific, sophisticated applications, such as targeted drug delivery or highly selective catalysis.

Research Focus Key Findings Source(s)
Critical Micelle Concentration (CMC) The CMC is the concentration at which micelles begin to form. For sodium octanoate, values are temperature-dependent, typically around 0.36-0.38 mol·kg⁻¹ at 298.15 K. researchgate.net
Second Critical Micelle Concentration (CMC2/c.m.t.) A second transition point where spherical micelles may transition to non-spherical (e.g., rod-like) structures. A value of 0.7 M has been reported. researchgate.netresearchgate.net
Micelle Structure and Size SAXS studies determined the nucleus radius of spherical micelles to be approximately 1.0 nm and non-spherical micelles to be 1.2 nm. researchgate.netresearchgate.net
Thermodynamics of Micellization The process is driven by entropy, and the transfer of sodium octanoate from infinite dilution to a micelle is an endothermic process. tandfonline.comrsc.org
Molecular Dynamics Simulation Provides detailed models of micellar structure, including the distribution of water, counter-ions, and the conformation of the octanoate chains within the micelle. scite.aiacs.org

Table of Mentioned Chemical Compounds

Compound Name Synonym(s) Chemical Formula
Sodium octanoate Sodium octylate, Sodium caprylate C8H15NaO2
Octanoic acid Caprylic acid C8H16O2
Sodium hydroxide (B78521) - NaOH
Human albumin - Not Applicable
Fibrinogen - Not Applicable

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H17NaO B092732 Sodium octylate CAS No. 17158-60-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

17158-60-0

Molecular Formula

C8H17NaO

Molecular Weight

152.21 g/mol

IUPAC Name

sodium;octan-1-olate

InChI

InChI=1S/C8H17O.Na/c1-2-3-4-5-6-7-8-9;/h2-8H2,1H3;/q-1;+1

InChI Key

KRZQYDMOEZDDGE-UHFFFAOYSA-N

SMILES

CCCCCCCC[O-].[Na+]

Isomeric SMILES

CCCCCCCC[O-].[Na+]

Canonical SMILES

CCCCCCCC[O-].[Na+]

Synonyms

Sodium octylate

Origin of Product

United States

Synthetic Methodologies and Rigorous Characterization of Sodium Octylate

Established and Novel Synthetic Pathways for Sodium Octylate

The synthesis of this compound can be achieved through several distinct chemical routes, each with its own mechanistic basis. These pathways include ligand exchange, direct alkoxylation, and acid-base neutralization reactions.

Ligand exchange, or substitution, reactions represent a viable pathway for the synthesis of this compound. In this type of reaction, the octanoate (B1194180) anion displaces another ligand from a sodium salt. The general principle involves the replacement of one or more ligands bound to a central metal ion. studymind.co.uk While often discussed in the context of transition metal coordination complexes, the concept applies to sodium salts as well. studymind.co.uksavemyexams.com

The mechanism relies on the relative coordinating strength and concentration of the incoming ligand. A two-phase ligand exchange method, for instance, has been effectively used in the synthesis of water-soluble nanoclusters, demonstrating a versatile approach where ligands are exchanged across a liquid-liquid interface. osti.gov In the context of this compound synthesis, this could involve reacting a sodium salt containing a weaker-coordinating anion with a source of octanoate ions, driving the equilibrium towards the formation of the more stable this compound.

Direct alkoxylation is another recognized method for preparing this compound. This approach typically involves the reaction of a sodium salt with a derivative of octanoic acid. For instance, the acyl chloride or an ester of octanoic acid can be used to introduce the octanoyl group. A patented method for producing sodium iso-octoate involves reacting isooctanol with a sodium hydroxide (B78521) solution in the presence of a composite catalyst at elevated temperatures (200-300 °C), which represents a related industrial approach to forming sodium alkoxides. google.com

The most direct and common laboratory-scale synthesis of this compound is through the neutralization of octanoic acid (also known as caprylic acid) with a sodium base. patsnap.comprepchem.comnih.gov This acid-base reaction is straightforward and typically high-yielding. The reaction involves the proton transfer from the carboxylic acid group of octanoic acid to the hydroxide ion of a base like sodium hydroxide (NaOH), forming sodium octanoate and water. patsnap.com

A typical procedure involves dissolving octanoic acid in a suitable solvent, such as xylene, and adding a stoichiometric amount of aqueous sodium hydroxide. prepchem.comchemicalbook.com The reaction is often followed by the removal of water to isolate the final product. prepchem.comchemicalbook.com For example, one documented synthesis prepared sodium caprylate by neutralizing 2 moles of caprylic acid in 750 ml of xylene with 2 moles of sodium hydroxide in 160 ml of water. prepchem.com

Table 1: Example Parameters for Neutralization Synthesis of this compound This table is interactive. You can sort and filter the data.

Reactant A Moles (A) Reactant B Moles (B) Solvent System Result Reference
Caprylic Acid 2 Sodium Hydroxide 2 Xylene / Water Sodium Caprylate prepchem.com
Isooctanoic Acid - Sodium Hydroxide - Water Sodium Octanoate patsnap.com
8-(2-hydroxybenzamido)octanoic acid - Sodium Hydroxide - Solvent Sodium, 8-(2-hydroxybenzamido)octanoate google.com

Direct Alkoxylation Approaches with Octanoic Acid Derivatives

Advanced Spectroscopic and Structural Characterization Techniques for this compound Purity and Structure

To confirm the successful synthesis of this compound and ascertain its purity, several advanced analytical techniques are employed. These methods provide detailed information on the compound's molecular architecture, ligand coordination, and elemental composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of this compound. Both proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy are used to verify the integrity of the octyl chain.

Research findings from ¹H-NMR spectra of sodium octanoate in deuterium (B1214612) oxide (D₂O) show characteristic peaks for the fatty acid chain. researchgate.net Notably, the linewidths of these peaks in the sodium octanoate sample were observed to be broader than in a sample of octanoate alone, which suggests a degree of molecular association between the octanoate molecules in solution. researchgate.net

Furthermore, sodium-23 (B1245947) (²³Na) NMR can provide specific insights into the coordination environment of the sodium ion. huji.ac.il As a quadrupolar nucleus, the signal linewidth of ²³Na is highly sensitive to the symmetry of the local electronic environment. huji.ac.il A more asymmetric environment around the sodium nucleus results in a broader signal, thus allowing for the analysis of ion-pairing and ligand coordination in solution. huji.ac.il

Table 2: Key Spectroscopic Data for this compound Characterization This table is interactive. You can sort and filter the data.

Technique Nucleus Purpose Key Observation Reference
NMR ¹H Confirm hydrocarbon structure Broader peak linewidths suggest molecular association researchgate.net
NMR ¹³C Confirm carbon backbone Standard characterization technique nih.gov
NMR ²³Na Analyze Na⁺ coordination environment Signal width increases with environmental asymmetry huji.ac.il

Elemental analysis is a fundamental technique used to verify the stoichiometric ratios of the constituent elements (sodium, carbon, hydrogen, and oxygen) in a sample. This validation is crucial for confirming the empirical formula and assessing the purity of the synthesized this compound. davidson.edu The molecular formula for this compound is C₈H₁₅NaO₂, and the expected elemental composition can be calculated from its molecular weight. foodb.ca

Commonly, combustion analysis (CHN analysis) is used to determine the weight percentages of carbon and hydrogen. core.ac.uk The sodium content can be accurately determined using methods like Inductively Coupled Plasma - Optical Emission Spectroscopy (ICP-OES), a powerful technique for quantifying metallic elements in a sample. hilarispublisher.comspectroscopyonline.com The experimentally determined weight percentages are then compared against the theoretical values to confirm the compound's stoichiometry. davidson.edu

Table 3: Theoretical vs. Experimental Elemental Composition of this compound (C₈H₁₅NaO₂) This table is interactive. You can sort and filter the data.

Element Symbol Atomic Mass (amu) Theoretical Weight % Example Experimental Weight %
Carbon C 12.01 57.81% 57.75%
Hydrogen H 1.008 9.10% 9.15%
Oxygen O 16.00 19.25% 19.20%
Sodium Na 22.99 13.84% 13.90%

Thermogravimetric Analysis (TGA) for Thermal Decomposition Profiles of this compound

Thermogravimetric analysis is a critical technique for assessing the thermal stability and decomposition characteristics of materials by measuring changes in mass as a function of temperature. nih.gov For this compound, studies indicate it is thermally stable up to significant temperatures, with decomposition reported to occur above 300°C, making it suitable for certain high-temperature applications.

The thermal decomposition process for sodium carboxylates, like this compound, generally involves the breakdown of the salt into sodium carbonate and other byproducts. For instance, the thermal decomposition of the related compound sodium formate (B1220265) involves multiple stages, including melting and subsequent decomposition into sodium oxalate (B1200264), which then further decomposes to sodium carbonate at higher temperatures. researchgate.net Similarly, studies on sodium oxalate show it decomposes into sodium carbonate and carbon monoxide, with the process starting around 290°C. redalyc.org While a detailed, multi-stage decomposition profile specific to this compound is not extensively documented in the provided search results, the general pathway for sodium carboxylates suggests that the final solid residue after complete decomposition at high temperatures would be sodium carbonate.

The decomposition profile can be influenced by factors such as the heating rate and the surrounding atmosphere (e.g., nitrogen or air). researchgate.netjournalssystem.com For example, TGA of sodium-jarosite shows distinct decomposition steps, including dehydroxylation and desulfonation, leading to the formation of sodium sulfate (B86663) and hematite. mdpi.com This highlights how the specific anion dictates the decomposition pathway and final products.

Table 1: General Thermal Properties of this compound and Related Compounds

CompoundKey Thermal EventTemperature (°C)Observation
This compound Decomposition> 300Suitable for high-temperature processes.
Sodium Formate Decomposition starts~330-400Decomposes to sodium oxalate and sodium carbonate. researchgate.net
Sodium Oxalate Decomposition starts~290Decomposes to sodium carbonate and carbon monoxide. redalyc.org

Electrical Conductivity Measurements for Material Science Relevance

Electrical conductivity measurements are vital in material science for determining a substance's ability to transport electrical charge, a key property for applications in electronics, energy storage, and more. numberanalytics.comcambridge.org The conductivity of this compound is typically studied in aqueous solutions, where it behaves as an electrolyte.

Research has determined the equivalent conductances of aqueous solutions of sodium octanoate at various concentrations and temperatures. The conductivity is influenced by the concentration of ions and their mobility in the solution. cymitquimica.com For most aqueous solutions, a higher concentration of dissolved salts leads to higher conductivity, up to a point where ion crowding can restrict movement. cymitquimica.comnih.gov

Table 2: Limiting Equivalent Conductance of Octanoate Ion in Aqueous Solution

Temperature (°C)Limiting Equivalent Conductance (mhos)
2523.08 nanografi.com
3529.09 nanografi.com

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.gov The FT-IR spectrum of this compound provides a distinct fingerprint, revealing its key structural components.

The spectrum is characterized by several key absorption bands. The C-H stretching vibrations of the alkyl chain (CH₃ and CH₂) are prominent in the region of 2850-3000 cm⁻¹. researchgate.netresearchgate.net Specifically, for sodium salts of fatty acids with chains shorter than C14, these peaks can be resolved to approximately 2957, 2940, and 2920 cm⁻¹. researchgate.net The symmetric CH₂ stretching typically appears around 2850-2857 cm⁻¹. researchgate.net

The most diagnostic peaks for this compound are those corresponding to the carboxylate group (COO⁻). Because of the salt formation, the sharp C=O stretching band of the carboxylic acid (typically around 1700-1725 cm⁻¹) is replaced by two distinct bands: the asymmetric and symmetric stretching vibrations of the carboxylate anion. researchgate.net For sodium octanoate, the strong asymmetric stretching vibration appears around 1561 cm⁻¹, while the symmetric stretching vibration is found near 1450 cm⁻¹. researchgate.net Methylene (CH₂) bending or scissoring vibrations are also observed around 1460–1470 cm⁻¹. researchgate.net

Table 3: Characteristic FT-IR Absorption Bands for Sodium Octanoate

Wavenumber (cm⁻¹)IntensityAssignmentFunctional Group
~2957, 2920, 2850StrongAsymmetric and Symmetric C-H StretchingAlkyl Chain (CH₂, CH₃) researchgate.net
~1561StrongAsymmetric StretchingCarboxylate (COO⁻) researchgate.net
~1450Medium-StrongSymmetric StretchingCarboxylate (COO⁻) researchgate.net
~1460-1470MediumCH₂ Bending (Scissoring)Alkyl Chain (CH₂) researchgate.net

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray Diffraction (XRD) is a primary technique used to determine the atomic and molecular structure of a crystal, including phase composition and crystallite size. Solid sodium octanoate is a white, crystalline material, and XRD can be used to analyze its ordered structure. nanografi.com

While specific, detailed XRD patterns for solid sodium octanoate were not found in the search results, the behavior of similar long-chain metal soaps provides insight. X-ray diffractograms of solid metal carboxylates typically show a series of sharp peaks, particularly in the low-angle region, which is indicative of a well-ordered, lamellar (layered) structure. This layered arrangement is a common feature for metal soaps. cymitquimica.com

In solution, the structure of sodium octanoate aggregates has been studied using small-angle X-ray scattering (SAXS). These studies reveal the formation of micelles above a certain concentration. SAXS has been used to determine the characteristic sizes of these micelles, identifying spherical structures with a nucleus radius of approximately 1.0 nm and non-spherical structures with a radius of about 1.2 nm at higher concentrations. journalssystem.com This demonstrates that while XRD is crucial for understanding the solid-state packing, SAXS is a powerful tool for characterizing the self-assembled structures of this compound in solution.

Table 4: Structural Information from X-ray Scattering Techniques for Sodium Octanoate

TechniqueSample StateObservationFinding
XRD (Inferred) SolidExpected sharp peaks in low-angle regionSuggests a well-ordered, lamellar crystalline structure, typical for metal soaps.
SAXS Aqueous SolutionScattering from micellar aggregatesDetermination of micelle shape and size (e.g., spherical radius ~1.0 nm).

Catalytic Roles and Mechanistic Investigations of Sodium Octylate in Chemical Transformations

Sodium Octylate as a Catalyst and Co-catalyst in Polymerization and Organic Reactions

This compound, the sodium salt of octanoic acid, is a versatile compound that serves as an effective catalyst and co-catalyst in a range of chemical transformations. Its utility spans from accelerating reactions in thermosetting polymer systems to facilitating key organic reactions and polymerizations. Its catalytic activity is rooted in its chemical structure, which combines a nucleophilic alkoxide group with a sodium counter-ion, enabling it to participate in various reaction mechanisms.

This compound is utilized as a catalyst in the formulation of thermosetting compositions, particularly for adhesives and sealants, where it plays a crucial role in enhancing reaction kinetics. Thermosetting resins, such as those based on epoxy-anhydride systems, undergo curing processes to form highly cross-linked, infusible, and insoluble polymer networks. The inclusion of a catalyst is often essential to achieve a desirable cure rate at a given temperature.

Metal octoate salts are recognized for their catalytic activity in these systems. For instance, in epoxy-anhydride thermosets, organometallic compounds facilitate the formation of carboxylate intermediates that readily react with epoxy groups, thereby accelerating the cross-linking process. mdpi.com Similarly, catalysts like zinc octoate are employed in the reaction between epoxy groups and carboxylic acids. paint.org While specific research on this compound is less detailed than for tin or zinc octoates, its function follows a similar principle of activating the reacting species to increase the speed of the curing reaction, leading to improved product stability and performance.

The catalytic properties of this compound are prominently featured in its ability to facilitate esterification and etherification reactions. Esterification, the reaction between a carboxylic acid and an alcohol, and etherification, which forms an ether linkage, are fundamental processes in organic synthesis. byjus.com this compound, as a strong base and nucleophile, can effectively catalyze these dehydration reactions.

A notable application is in the production of glycerol (B35011) alpha octyl ether through reactions involving glycerine derivatives, where this compound serves as a key facilitator. The catalytic action of metal octoates in these transformations often involves their function as Lewis acids. Tin(II) octoate, for example, is known to catalyze both esterification and transesterification of acidic vegetable oils. researchgate.net In a similar vein, sodium octoate can deprotonate an alcohol to form a more nucleophilic alkoxide, which then readily attacks a carboxylic acid or its derivative, leading to ester formation. In etherification, it can activate a substrate for nucleophilic attack to form an ether bond.

Table 1: Overview of Catalytic Applications of this compound

Application Area Reaction Type Role of this compound Key Outcome
Thermosetting Compositions Curing/Cross-linking Catalyst Enhanced reaction kinetics and product stability.
Organic Synthesis Esterification Catalyst Facilitates the formation of esters from alcohols and carboxylic acids.
Organic Synthesis Etherification Catalyst Enables the production of ethers, such as glycerol alpha octyl ether.

| Polymer Chemistry | Ring-Opening Polymerization | Co-catalyst | Enhances reaction rates and polymerization efficiency, often with metal catalysts. |

This compound plays a significant role as a catalyst and, more frequently, as a co-catalyst in the ring-opening polymerization (ROP) of cyclic esters like lactide. ROP is the primary industrial method for producing high-molecular-weight polylactide (PLA), a biodegradable and biocompatible polymer. rsc.org

In the ROP of lactide, this compound is particularly effective as a co-catalyst, often used in conjunction with other metal-based catalysts such as tin octoate (stannous octoate, Sn(Oct)₂). The synergy between this compound and the primary catalyst can lead to significant improvements in polymerization efficiency. Research has shown that adding this compound allows for a drastic reduction in the concentration of the primary tin catalyst while maintaining a high yield. This is advantageous as it minimizes the residual metal content in the final polymer, a crucial consideration for biomedical applications. scielo.org.za

Furthermore, this compound demonstrates high effectiveness at relatively low polymerization temperatures (120°C–160°C), which helps to reduce energy consumption and prevent thermal degradation of the polymer during synthesis. While Sn(Oct)₂ is the most common catalyst for lactide ROP, other octoate salts, such as zinc caprylate (zinc octanoate), have also been studied and show considerable catalytic activity. rsc.orgd-nb.info The use of sodium-based catalysts, in general, is considered a promising approach for achieving controlled polymerization under mild conditions. chalmers.se

The mechanism by which this compound catalyzes the ROP of lactide generally follows a coordination-insertion pathway, which is common for many metal alkoxide initiators. cmu.ac.th The process can be broken down into three main stages:

Initiation: The reaction is typically initiated by a nucleophilic species, often an alcohol (ROH) present as an initiator or impurity. In systems involving this compound, the process may begin with the deprotonation of the initiator by the octylate to form a sodium alkoxide, or the this compound itself can act as an initiating species. This active alkoxide then attacks the carbonyl carbon of a lactide monomer, leading to the opening of the cyclic ester ring and the formation of a new, longer alkoxide species. frontiersin.org

Propagation: The newly formed alkoxide end-group attacks subsequent lactide monomers in a repetitive cycle. Each attack adds a lactide unit to the growing polymer chain, which continues to be terminated by an active alkoxide. This propagation step is responsible for the rapid increase in the polymer's molecular weight.

Termination: The polymerization process concludes when the active propagating species is deactivated. This can occur through several pathways, including hydrolysis by trace amounts of water or by chain transfer reactions with other molecules in the system, which ends the growth of that particular polymer chain.

This mechanistic pathway allows for the synthesis of polylactide with controlled molecular weights and properties. researchgate.netresearchgate.net

Octoate catalysts are instrumental in the synthesis of copolymers by ring-opening polymerization, enabling the creation of materials with tailored properties. rsc.org Copolymerization of lactide with other cyclic esters, such as ε-caprolactone (CL) and trimethylene carbonate (TMC), is a common strategy to modify the properties of PLA, such as its flexibility and degradation rate. rsc.orgmdpi.com

Stannous octoate is a widely used catalyst for the copolymerization of lactide and ε-caprolactone. mdpi.comacs.org Given this compound's role as an effective co-catalyst in the homopolymerization of lactide, it can also be employed in these copolymerization systems to enhance reaction rates and control the polymer architecture. The choice of catalyst influences the copolymer structure; due to the different reactivities of the comonomers, the resulting polymer can have a random, gradient, or blocky distribution of monomer units. rsc.orgmdpi.com For example, the higher reactivity of lactide compared to caprolactone (B156226) often leads to the formation of block-like copolymers when catalyzed by systems like stannous octoate. acs.org The use of this compound, potentially in combination with other catalysts, can influence the kinetics and thus the final microstructure of the copolymer.

Table 2: Comonomers Used with Lactide in Octoate-Catalyzed Copolymerization

Comonomer Catalyst System (Example) Resulting Copolymer Reference
ε-Caprolactone (ε-CL) Stannous Octoate Poly(lactide-co-ε-caprolactone) rsc.orgmdpi.comacs.org
Trimethylene Carbonate (TMC) Stannous Octoate Poly(lactide-co-trimethylene carbonate) mdpi.com
Glycolide (GA) Tin(II) n-Butoxide / Sn(Oct)₂ Poly(lactic-co-glycolic acid) (PLGA) cmu.ac.th

| 5-(benzyloxy)-1,3-dioxepan-2-one | Stannous Octoate | Functionalized Copolymers | mdpi.com |

Role in Ring-Opening Polymerization (ROP) of Cyclic Esters

Mechanistic Studies of Lactide Polymerization with this compound (e.g., Initiation, Propagation, Termination)

Detailed Mechanistic Insights into this compound Catalysis

The catalytic activity of this compound, the sodium salt of octanoic acid, is rooted in its chemical structure and its ability to participate in various reaction mechanisms. As a salt of a medium-chain fatty acid, it exhibits distinct properties that are leveraged in diverse chemical transformations.

Investigation of Alkoxide Intermediate Generation

A key aspect of this compound's catalytic function involves the generation of alkoxide intermediates. In reactions such as polymerization, this compound can initiate the process by deprotonating monomers, leading to the formation of highly reactive alkoxide species. For instance, in the ring-opening polymerization of lactide monomers, this compound deprotonates the lactide, generating an alkoxide that then propagates the polymer chain by attacking subsequent monomer units.

The formation of alkoxides from alcohols using sodium metal is a well-established reaction where the sodium atom replaces the ionizable hydrogen of the hydroxyl group. libretexts.orgmasterorganicchemistry.com This process liberates hydrogen gas and forms the sodium alkoxide. masterorganicchemistry.com While this compound itself is a salt, its basic nature allows it to facilitate the formation of alkoxide intermediates from other molecules in a reaction mixture, which is a crucial step in many catalytic cycles. For example, in the Tishchenko reaction, an aluminum alkoxide catalyst coordinates with an aldehyde, facilitating the addition of a second aldehyde molecule to generate a hemiacetal intermediate, which then rearranges to form an ester. organic-chemistry.org Similarly, in certain polymerization reactions, a metal-alkoxide intermediate is the active species that propagates the polymer chain. nih.gov The generation of these nucleophilic alkoxides is fundamental to the progress of the reaction. libretexts.orgpressbooks.pub

Influence of Radical Scavengers on Reaction Pathways

To elucidate the nature of the catalytic pathway, radical scavengers are often employed. These substances can inhibit reactions that proceed through a free-radical mechanism. google.comtaylorandfrancis.com In the context of reactions catalyzed by this compound, the use of radical scavengers like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) has been shown to suppress side reactions. This observation provides strong evidence that the main reaction pathway is not a radical-based one. The inhibition of polymerization by radical scavengers confirms that free radicals are not the primary chain carriers in these specific transformations. google.com

Radical scavengers work by reacting with and neutralizing free radicals, thus preventing them from propagating a chain reaction. taylorandfrancis.comresearchgate.net The effectiveness of a scavenger depends on the type of radical it is targeting. researchgate.net The fact that certain reactions catalyzed by this compound are unaffected or even improved by the presence of radical scavengers underscores a non-radical, likely ionic or coordination-based, mechanism.

Role of Oxygen as a Chain-Transfer Agent

In some polymerization reactions where this compound is used, molecular oxygen can act as a chain-transfer agent. A chain-transfer agent is a substance that can react with a growing polymer chain to terminate its growth and initiate the growth of a new chain. google.com This process influences the molecular weight distribution of the resulting polymer.

The role of oxygen in this context is complex and can be multifaceted. While it can participate in chain transfer, it can also be involved in the formation of various radical species, which might lead to side reactions if not controlled. google.com The controlled presence of a chain-transfer agent is a critical parameter in achieving polymers with desired molecular weights and distributions. cmu.edu In the case of coordinative chain transfer polymerization, a cocatalyst can also function as a chain-transfer agent, creating a reversible process that imparts living characteristics to the polymerization. mdpi.com

Computational and Theoretical Modeling of Catalytic Mechanisms

Computational and theoretical modeling have become indispensable tools for gaining deeper insights into catalytic mechanisms at the molecular level. rsc.orgfrontiersin.org These methods allow researchers to simulate reaction pathways, characterize transition states, and understand the electronic and steric factors that govern catalytic activity. nih.gov

For systems involving this compound, molecular dynamics simulations have been used to study the behavior of the octanoate (B1194180) ion in solution, including its aggregation into micelles and its interaction with other molecules. acs.org These simulations provide a detailed picture of the solvation environment around the octanoate headgroup and aliphatic tail, which is crucial for understanding its catalytic behavior in aqueous media. acs.org Furthermore, computational models can help to elucidate the structure of catalytic intermediates and rationalize the observed selectivity in complex reaction networks. nih.govresearchgate.net The synergy between experimental work and computational modeling is crucial for advancing the design of more efficient catalysts. rsc.orgfrontiersin.org

Optimization of Catalytic Efficiency and Selectivity with this compound

Optimizing the performance of a catalytic system is essential for its practical application. This involves systematically studying various reaction parameters to maximize the yield of the desired product while minimizing byproducts and energy consumption.

Parametric Studies on Catalyst Loading and Its Impact

Catalyst loading, or the amount of catalyst used relative to the reactants, is a critical parameter that significantly influences reaction rates and, in some cases, selectivity. mdpi.comnih.gov For reactions catalyzed by this compound, studies have shown that increasing the catalyst loading can accelerate the reaction rate. However, there is often an optimal range for catalyst loading.

For example, in polymerization reactions, higher catalyst loadings can lead to a faster reaction but may also increase the risk of side reactions or affect the properties of the final polymer. In a study on the photocatalytic degradation of a dye, the degradation rate increased with catalyst loading up to a certain point (3 g/L), after which no significant increase was observed. mdpi.com In another instance, increasing the catalyst loading from 0.5 g/L to 1 g/L enhanced the degradation rate of aniline, but a further increase to 1.5 g/L resulted in a decrease in the rate. mdpi.com This phenomenon is often attributed to factors such as catalyst aggregation or increased light scattering at higher concentrations, which can reduce the catalyst's efficiency. Therefore, determining the optimal catalyst loading is a key aspect of process optimization. nih.govfrontiersin.org

Table 1: Effect of Catalyst Loading on Reaction Parameters

Catalyst SystemReactionEffect of Increasing Catalyst LoadingOptimal Range/ObservationCitation
This compoundPolymerizationAccelerates polymerizationHigher loadings risk side reactions. Optimal range is 0.00001%–0.1% by mole.
Immobilized PhotocatalystMethyl Red DegradationIncreased degradation rateNo significant increase beyond 3 g/L. mdpi.com
ZnO-based NanophotocatalystAniline DegradationIncreased then decreased degradation rateOptimal at 1 g/L. mdpi.com
MnO2 in Microbial Fuel CellElectricity ProductionIncreased then decreased power densityOptimal at a 1:1 weight ratio with conducting species. nih.gov
K-loaded Mg-Al hydrotalcitePalm Oil TransesterificationIncreased methyl ester yield86.6% yield at 7 wt.% loading. frontiersin.org

Temperature Effects on Reaction Rates and Polymer Quality

Temperature is a critical parameter in this compound-catalyzed polymerization, profoundly impacting both the reaction kinetics and the quality of the resulting polymer. Research indicates that this compound is effective even at relatively low temperatures, in the range of 120°C to 160°C. Operating within this lower temperature range is advantageous as it helps to minimize energy consumption and prevent thermal degradation of the polymer, which can occur at elevated temperatures. nih.gov

Generally, as with most chemical reactions, an increase in temperature leads to a higher reaction rate. nih.gov Studies on related catalytic systems for polylactide (PLA) synthesis show that raising the temperature can significantly shorten the time required to achieve high monomer conversion. nih.govfrontiersin.org However, this acceleration comes with trade-offs. Higher temperatures can promote undesirable side reactions, such as racemization and transesterification, which compromise the polymer's stereochemical purity and lead to a broader molecular weight distribution. nih.govresearchgate.net Furthermore, significant discoloration of the polymer has been observed at higher temperatures (e.g., 180–205 °C). nih.gov

The quality of the polymer, particularly its molecular weight and thermal properties, is also temperature-dependent. For polylactides, properties such as glass transition temperature (Tg) and melting temperature (Tm) are influenced by the molecular weight and crystallinity of the polymer, which are in turn affected by the polymerization temperature. researchgate.net While higher temperatures can accelerate polymerization, they can also lead to lower molecular weights due to increased degradation or side reactions. nih.govcore.ac.uk Conversely, lower temperatures favor more controlled polymer growth, leading to higher molecular weights and narrower polydispersity, although at the cost of longer reaction times. frontiersin.org

Table 1: Influence of Temperature on PLA Synthesis Parameters (Illustrative Data) This table illustrates general trends observed in lactide polymerization catalyzed by metal carboxylates.

Temperature (°C)Reaction TimeMonomer ConversionPolymer Quality (e.g., Molecular Weight)Observed Side Effects
120-140LongerHighHigher, more controlledMinimal degradation/discoloration
150-170ModerateVery HighModerateSome discoloration, potential for side reactions
180-200ShorterVery HighLower due to degradationSignificant discoloration, increased racemization

Synergy with Metal Co-catalysts (e.g., Tin Octylate)

This compound exhibits significant synergistic effects when used in conjunction with other metal-based catalysts, particularly tin(II) octoate (also known as stannous octoate, Sn(Oct)₂). Tin octoate is a widely used and highly efficient catalyst for the ROP of lactide, but concerns about the toxicity of residual tin in the final polymer, especially for biomedical applications, have driven research into reducing its concentration. acs.org

A key finding is that the addition of this compound as a co-catalyst can dramatically improve the efficiency of the polymerization, allowing for a substantial reduction in the amount of tin octoate required. For instance, research has shown that when this compound is added, the concentration of tin octoate can be lowered from a 1% molar ratio to as little as 0.00001% while still maintaining a high product yield.

The mechanistic basis for this synergy is believed to be the in-situ formation of a more active initiating species. In ROP catalyzed by tin octoate, the actual initiator is a tin alkoxide, formed by the reaction of Sn(Oct)₂ with a hydroxyl-containing compound (like an alcohol initiator or residual water). researchgate.netresearchgate.net It is proposed that this compound facilitates or enhances the formation of these highly active tin alkoxide species, thereby accelerating the polymerization rate even at very low tin concentrations. researchgate.net This synergistic system combines the high activity of tin-based catalysts with the benefits of using a less toxic and more abundant alkali metal compound, offering a pathway to more biocompatible and cost-effective polymer synthesis.

Comparative Catalytic Performance of this compound with Other Metal Octylates

The catalytic performance of this compound is often benchmarked against other metal octylates derived from tin, zinc, magnesium, and calcium, which are also used in ring-opening polymerization.

Comparison of Catalytic Efficiency and Polymerization Kinetics

When compared to other common catalysts, the efficiency of this compound varies. Studies indicate that tin(II) octoate and bismuth octylates generally exhibit higher catalytic efficiency than this compound in polymerization reactions. Tin(II) octoate is particularly effective, leading to high conversions in shorter reaction times, though it often requires higher temperatures. researchgate.netresearchgate.net

Among biocompatible alternatives, zinc, magnesium, and calcium octoates have been studied, with their catalytic activity for lactide polymerization at 200°C following the order: Zn(Oct)₂ > Mg(Oct)₂ > Ca(Oct)₂. acs.org Zinc octoate achieved a 92.8% conversion in 24 hours, comparable to the high conversion levels seen with other catalysts, but significantly higher than calcium octoate's 58% conversion under the same conditions. acs.org Polymers produced with zinc octoate also reached a higher molecular weight (64 kg/mol ) compared to those from magnesium (31 kg/mol ) and calcium (19.5 kg/mol ) catalysts. acs.org

Sodium-based catalysts, particularly those with bulky ligand scaffolds, have demonstrated high activity and control, even at room temperature. researchgate.net Kinetic studies of some sodium catalysts have shown a second-order dependence on the catalyst concentration, which can differ from the first-order dependence often seen with tin octoate systems. researchgate.net While direct kinetic comparisons are complex due to differing reaction conditions and catalyst structures, sodium-based systems are recognized for their potential to provide controlled polymerization under mild conditions. researchgate.netrsc.org

Table 2: Comparative Performance of Various Metal Catalysts in Lactide Polymerization Data compiled from various sources to illustrate relative performance under representative conditions.

CatalystTypical Temperature (°C)Relative Reaction RateTypical Polymer Molecular WeightKey Advantage
This compound120-160ModerateModerate to HighLow-temperature efficiency, low toxicity.
Tin(II) Octoate140-190HighHighHigh efficiency, widely used. researchgate.netacs.org
Zinc Octoate180-200HighHighBiocompatible alternative to tin. acs.org
Magnesium Octoate200ModerateModerateBiocompatible. acs.org
Calcium Octoate200LowLowBiocompatible. acs.org

Analysis of Product Yield and Selectivity

Product yield and selectivity are crucial metrics for a catalyst's performance. High yields are consistently reported for polymerizations with tin octoate, often exceeding 95%. acs.org this compound can also achieve high yields, particularly when used as a co-catalyst.

Selectivity, especially stereoselectivity in the polymerization of rac-lactide (a mixture of L- and D-lactide), is a key differentiator. Tin(II) octoate is generally considered non-stereoselective, leading to atactic or heterotactic polylactide from rac-lactide. nih.gov In contrast, certain alkali metal catalysts, including specifically designed sodium and potassium complexes, have shown remarkable iso-selectivity, with a probability of meso linkage (Pm) as high as 0.89. rsc.orgacs.org This level of selectivity is comparable to advanced catalyst systems based on aluminum or zinc and allows for the synthesis of highly crystalline, stereoregular polylactide with enhanced thermal properties, such as higher melting temperatures. acs.orgacs.org

Furthermore, the choice of catalyst can influence the occurrence of side reactions. Higher temperatures, often required for tin octoate, can increase the rate of racemization, reducing the optical purity of the final polymer. nih.gov However, some iron-based catalyst systems, used as alternatives to tin, have shown that polymerization at lower temperatures (≤145°C) can proceed with no detectable racemization. frontiersin.org this compound's effectiveness at lower temperatures suggests it may also offer better control over stereochemistry by minimizing temperature-induced racemization.

Reusability and Regeneration Studies of this compound Catalysts

The reusability and regeneration of catalysts are critical for sustainable and cost-effective industrial processes. rsc.orgresearchgate.net Most studies on catalyst recycling in polymerization focus on heterogeneous catalysts, which can be easily separated from the reaction mixture by filtration or centrifugation. encyclopedia.pub this compound is typically used as a homogeneous catalyst, making its recovery more challenging.

While specific studies on the recycling of homogeneous this compound are scarce, research on related systems offers potential strategies. One approach involves the regeneration of spent catalysts through chemical washing. For instance, palladium catalysts used for vinyl acetate (B1210297) synthesis have been successfully reactivated using an alkaline wash containing potassium acetate, a compound chemically similar to this compound. researchgate.net This suggests that a similar alkaline treatment could potentially regenerate a deactivated sodium carboxylate catalyst. Another study demonstrated that a catalyst could be partially regenerated by treatment with acetic acid, replenishing a component lost during the reaction cycle. mountainscholar.org

For alkali metal-based catalysts used in other applications, regeneration often involves thermal treatment or washing to remove adsorbed species and restore active sites. nih.govmdpi.com The development of immobilized or "smart" catalyst systems, where the active species is tethered to a solid support, is a promising avenue for improving the reusability of sodium-based catalysts, combining the activity of homogeneous systems with the ease of recovery of heterogeneous ones. rsc.orgnih.gov

Self Assembly and Colloidal Science of Sodium Octylate Systems

Thermodynamics and Kinetics of Sodium Octylate Micelle Formation

The formation of micelles from individual surfactant monomers in solution is a dynamic equilibrium process governed by both thermodynamic and kinetic factors. The primary driving force for micellization is the hydrophobic effect, which seeks to minimize the unfavorable contact between the hydrocarbon tails of the surfactant and water molecules. This process involves two distinct kinetic steps: a fast process related to the exchange of monomers between a micelle and the bulk solution, and a slow process corresponding to the formation and breakdown of entire micelles. aps.orgnih.gov The kinetics of micelle formation can be complex, involving not just monomer addition but also mechanisms like micelle fusion and fission, especially at concentrations near the critical micelle concentration. aps.orgresearchgate.net

The critical micelle concentration (CMC) is a fundamental property of a surfactant, defined as the concentration at which micelles begin to form in solution. Below the CMC, this compound exists predominantly as individual monomers. Above the CMC, any additional monomers added to the solution aggregate to form micelles. The CMC can be determined experimentally by monitoring changes in various physical properties of the solution as a function of surfactant concentration. Common methods include conductivity, surface tension, and nuclear magnetic resonance (NMR) spectroscopy, with the CMC identified by a distinct break in the property-versus-concentration plot. cdnsciencepub.com

The CMC of ionic surfactants like this compound exhibits a characteristic U-shaped dependence on temperature. researchgate.netjsirjournal.com Initially, as the temperature rises from a low value, the CMC decreases. This is because the increased thermal energy disrupts the structured water molecules surrounding the hydrophobic tails, making their sequestration into micelles more favorable. The CMC reaches a minimum value before beginning to increase at higher temperatures. cdnsciencepub.com This increase is attributed to the increased kinetic energy of the surfactant monomers, which enhances their solubility and disfavors aggregation. For the closely related potassium n-octanoate, the CMC shows a minimum in the range of 30-50°C. cdnsciencepub.com

Table 1: Temperature Dependence of Critical Micelle Concentration (CMC) for Potassium n-Octanoate in D₂O Data sourced from a study on potassium n-octanoate, which is expected to behave similarly to sodium octanoate (B1194180).

Temperature (°C)Approximate CMC (mol/kg)
~30~0.30
30-500.30 - 0.35 (Minimum range)
~120~0.50
Source: cdnsciencepub.com

The addition of electrolytes, such as sodium chloride (NaCl), to a solution of this compound has a significant impact on its CMC. The added salt increases the ionic strength of the solution, which helps to shield the electrostatic repulsion between the negatively charged carboxylate headgroups of the surfactant monomers. researchgate.netnsf.gov This screening effect reduces the energetic barrier to aggregation, making it easier for micelles to form. Consequently, the CMC of this compound decreases in the presence of added salt. cdnsciencepub.comrsc.org The magnitude of this effect depends on the concentration and valency of the added ions; for instance, doubly charged cations like Mg²⁺ can lower the CMC more effectively than singly charged cations like Na⁺. jsirjournal.comrsc.org

Table 2: Effect of Added Electrolytes on the CMC of Sodium Octanoate

SystemConditionObserved Effect on CMCReference
Potassium n-OctanoateAddition of NaCl at 31°CDecreased from ~0.30 m to ~0.20 m cdnsciencepub.com
Sodium OctanoateAddition of NaClCMC decreases rsc.org
Sodium OctanoateAddition of MgCl₂CMC decreases (stronger effect than NaCl) rsc.org
Sodium PerfluorooctanoateAddition of 0.25 M NaClCMC decreased by ~80% nsf.gov

The spontaneity and energetic profile of micellization are described by three key thermodynamic parameters: the Gibbs free energy (ΔG°m), enthalpy (ΔH°m), and entropy (ΔS°m) of micellization. These values can be derived from the temperature dependence of the CMC.

The enthalpy of micellization (ΔH°m) for sodium octanoate is temperature-dependent. At lower temperatures, the process is typically endothermic (ΔH°m > 0), driven entirely by the large positive entropy change. As the temperature increases, the enthalpy becomes less positive and eventually becomes exothermic (ΔH°m < 0). cdnsciencepub.com Molecular dynamics simulations confirm that the aggregation is driven by the favorable Gibbs energy contribution from the hydrophobic tail, which overcomes the unfavorable contribution from the polar headgroup.

Table 3: Summary of Thermodynamic Parameters for Sodium Octanoate Micellization

Thermodynamic ParameterSign/TrendDriving Force/InterpretationReference
ΔG°m (Gibbs Free Energy) NegativeThe micellization process is spontaneous.
ΔH°m (Enthalpy) Positive at low T, Negative at high TProcess is initially endothermic, becoming exothermic as temperature rises. cdnsciencepub.com
ΔS°m (Entropy) PositiveProcess is predominantly entropy-driven, due to the hydrophobic effect.

The aggregation number (Nag) is the average number of surfactant monomers that assemble to form a single micelle. For sodium octanoate, which has a relatively short alkyl chain, the micelles formed are typically small and spherical. publish.csiro.aupublish.csiro.au This morphology is consistent with its molecular geometry and packing parameter. Studies using viscosity measurements have determined an aggregation number of approximately 16 for sodium octanoate, assuming spherical micelles. publish.csiro.aupublish.csiro.au Other investigations using ¹³C NMR have suggested the presence of small, premicellar aggregates with an aggregation number of 3 or 4, in addition to the larger micelles. osti.gov Molecular dynamics simulations have utilized model systems with aggregation numbers around 28-30. acs.org At higher concentrations, some studies have noted a second critical concentration, suggesting a potential transition from spherical to non-spherical or larger aggregates. cdnsciencepub.com

Table 4: Reported Aggregation Numbers (Nag) and Morphologies for Sodium Octanoate

MethodAggregation Number (Nag)MorphologyReference
Viscosity Measurements16Assumed Spherical publish.csiro.aupublish.csiro.au
¹³C NMR Spectroscopy3-4 (premicellar)Premicellar Aggregates osti.gov
Molecular Dynamics Simulation28-30 (model system)Spherical acs.org
Temperature Dependence of this compound CMC

Elucidation of Thermodynamic Parameters for Micellization (Gibbs Free Energy, Enthalpy, Entropy)

This compound as an Anionic Surfactant in Complex Systems

The behavior of this compound is often studied in more complex systems containing other surfactants, polymers, or biologically relevant molecules. These interactions are crucial for numerous applications, from consumer products to drug delivery.

In Mixed Surfactant Systems: When mixed with other anionic surfactants like sodium oleate (B1233923) or sodium dodecyl sulfate (B86663) (SDS), sodium octanoate can form mixed micelles. tkk.ficonicet.gov.arupm.edu.my The properties of these mixed systems depend on the relative chain lengths and concentrations of the components. tkk.fi In mixtures with fluorinated surfactants like sodium perfluorooctanoate, the system shows slight deviations from ideal mixing behavior when interacting with proteins like human serum albumin (HSA). conicet.gov.ar

Interactions with Polymers: this compound's interaction with polymers depends heavily on the polymer's nature. In one study, it was found to have no significant interaction with the non-ionic polymer poly(ethylene oxide) (PEO), unlike longer-chain carboxylate surfactants. researchgate.net However, it does interact with cationic starch, where it participates in the formation of mixed surfactant-polymer complexes and gels. tkk.fi Its presence can also influence the properties of matrices made from hydroxypropylmethylcellulose (B13716658) (HPMC). nottingham.ac.uk

Interactions with Drugs and Biomolecules: this compound can form complexes with various molecules, a property utilized in pharmaceutical formulations. It has been shown to form hydrophobic ion pairs with beta-blocker drugs, such as alprenolol (B1662852) and metoprolol, which can be incorporated into drug delivery systems. ucl.ac.uk It also interacts with α-cyclodextrin, forming a 1:1 host-guest complex that alters the acid-base properties of the octanoic acid/octanoate pair. researchgate.net Furthermore, its interactions with proteins like HSA have been studied, particularly in mixed surfactant systems. conicet.gov.ar

In Environmental and Industrial Applications: The surface-active properties of this compound are relevant in other complex environments. For instance, it has been studied as a component of mixed organic-inorganic particles to understand its influence on cloud droplet activation in atmospheric science. copernicus.org In systems designed for enhanced oil recovery or solubilization, it can be used with a cosurfactant like decanol (B1663958) to increase the uptake of hydrocarbons such as p-xylene (B151628) into the micellar core. osti.gov

Surface Activity and Interfacial Tension Studies

As a surface-active agent, this compound readily adsorbs at interfaces, such as the air-water or oil-water interface, leading to a reduction in surface or interfacial tension. The effectiveness of a surfactant is often characterized by its critical micelle concentration (CMC), the concentration at which surfactant monomers in the bulk solution begin to aggregate into micelles. wikipedia.org Before reaching the CMC, the surface tension of a this compound solution decreases significantly with increasing concentration. wikipedia.org Once the CMC is reached, the interface becomes saturated with surfactant molecules, and the surface tension remains relatively constant with further increases in concentration. wikipedia.org

The surface tension of a 1 g/L aqueous solution of this compound at 20°C is approximately 69.8 mN/m. chemicalbook.com The CMC of this compound, also referred to as sodium caprylate in some literature, has been reported to be around 300 mM. nih.gov The value of the CMC can be influenced by factors such as temperature, pressure, and the presence of other substances like electrolytes. wikipedia.org For instance, the addition of salts to an ionic surfactant solution can alter the electrostatic interactions between surfactant headgroups, thereby affecting the interfacial tension.

Studies have shown that for hydrocarbon-water systems, the presence of salts can increase the interfacial tension in the absence of surfactants. However, when a surfactant like this compound is present, the addition of salt can lead to a decrease in interfacial tension. This is attributed to the screening of electrostatic repulsions between the ionic headgroups of the surfactant molecules at the interface, allowing for more compact packing.

Interactions with Polymers and Other Amphiphilic Molecules

The behavior of this compound in solution can be significantly modified by the presence of polymers and other amphiphilic molecules. These interactions are of great interest for both fundamental research and various industrial applications.

In mixtures with other surfactants, this compound can exhibit synergistic effects, leading to the formation of mixed micelles. These mixed systems can have properties that are different from, and often superior to, those of the individual components. For example, when mixed with a cationic surfactant, the strong attractive interactions between the oppositely charged headgroups can lead to the formation of structures like wormlike micelles at low total surfactant concentrations. umd.edu The specific morphology of the aggregates formed in these mixed systems can be tuned by adjusting factors such as the ratio of the surfactants and their respective chain lengths. umd.edu

Self-Assembly into Supramolecular Architectures and Aggregates

The fundamental driver for the self-assembly of this compound in aqueous solutions is the hydrophobic effect. The hydrophobic alkyl chains avoid contact with water by aggregating together, while the hydrophilic carboxylate headgroups remain exposed to the aqueous environment. This process leads to the formation of various supramolecular structures.

Formation of Self-Assembled Micelles

Above the critical micelle concentration (CMC), this compound molecules spontaneously aggregate to form micelles. wikipedia.org In aqueous solutions, these are typically spherical structures with a hydrophobic core composed of the octyl chains and a hydrophilic shell of carboxylate headgroups. nih.gov Molecular dynamics simulations and experimental studies have confirmed the formation of spherical micelles for octanoate molecules. nih.gov The aggregation number, which is the number of surfactant molecules in a single micelle, has been determined to be in the range of 17–24 for octanoate. nih.gov

The formation and stability of these micelles are governed by a balance between the attractive hydrophobic interactions of the tails and the repulsive electrostatic interactions between the charged headgroups. nih.gov The CMC is a key parameter in this process and is influenced by temperature. For sodium octanoate, the CMC has been observed to decrease as the temperature increases from 298.15 K to 318.15 K. researchgate.net

PropertyValueConditions
Critical Micelle Concentration (CMC)~300 mMIn aqueous solution
Aggregation Number17-24In aqueous solution

This table presents typical values for the critical micelle concentration and aggregation number of this compound in aqueous solutions.

Co-self-assembly Phenomena with Other Molecular Components

This compound can co-assemble with other molecules, such as different surfactants or polymers, to form mixed supramolecular structures. nih.gov This co-assembly is driven by a combination of non-covalent interactions, including hydrophobic, electrostatic, and van der Waals forces.

A notable example is the co-assembly of anionic this compound with cationic surfactants. umd.edu The strong electrostatic attraction between the oppositely charged headgroups provides a significant driving force for the formation of mixed aggregates, which can include vesicles or wormlike micelles, depending on the specific surfactants and their concentrations. umd.edu

Co-assembly can also occur with nonionic components. For instance, studies have explored the co-assembly of sodium salts of fatty acids with photosensitizers to create nanosystems for therapeutic applications. nih.gov The introduction of another component can significantly alter the resulting morphology and properties of the self-assembled structures.

Characterization Methodologies for this compound Self-Assembly and Colloidal Behavior

A variety of experimental and computational techniques are employed to characterize the self-assembly and colloidal behavior of this compound systems.

Conductivity Measurements: This is a common and straightforward method to determine the critical micelle concentration (CMC). researchgate.net A plot of specific conductivity versus surfactant concentration shows a distinct break at the CMC, as the mobility of the surfactant molecules changes upon micelle formation. researchgate.net

Tensiometry: Surface and interfacial tension measurements, often performed using methods like the Wilhelmy plate or du Noüy ring, are used to study the surface activity of this compound and determine the CMC. nih.gov The surface tension decreases with increasing surfactant concentration up to the CMC and then plateaus. wikipedia.org

Scattering Techniques: Small-Angle X-ray Scattering (SAXS) and Dynamic Light Scattering (DLS) are powerful tools for characterizing the size, shape, and aggregation number of micelles and other self-assembled structures. rsc.org DLS provides information on the hydrodynamic radius of the aggregates in solution.

Microscopy: Techniques like Transmission Electron Microscopy (TEM) and Atomic Force Microscopy (AFM) can provide direct visualization of the morphology of self-assembled structures and colloidal particle arrangements. researchgate.netresearchgate.net

Spectroscopy: Fluorescence spectroscopy, using probe molecules, is a sensitive method to determine the CMC and to study the microenvironment within micelles. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the structure and dynamics of surfactant molecules within aggregates. labinsights.nl

Molecular Dynamics (MD) Simulations: Computational methods like MD simulations offer molecular-level insights into the self-assembly process, allowing for the visualization of micelle formation and the study of interactions between different components in the system. nih.gov

Electrical Conductivity Measurements for Aggregation Behavior

Electrical conductivity measurements are a fundamental technique for studying the aggregation behavior of ionic surfactants like this compound. umcs.pl This method relies on the principle that the mobility of ions in a solution changes upon the formation of micelles.

The degree of micelle ionization, which represents the fraction of counterions that are not bound to the micelle, can also be determined from the ratio of the slopes of the conductivity plot above and below the CMC. researchgate.net

Key Research Findings:

Studies have shown that for sodium octanoate, there is a progressive increase in electrical conductivity with increasing concentration, and the point of micellization can be determined by identifying the break in this trend. researchgate.net

The presence of other ions can significantly influence the aggregation behavior. For instance, the interaction between sodium octanoate and lead(II) ions has been shown to induce the formation of insoluble complexes above a certain concentration, known as the critical aggregation concentration (cac). uc.pt

Temperature also plays a crucial role in the aggregation process. The CMC of sodium octanoate has been observed to change with temperature, often exhibiting a U-shaped curve with a minimum at a specific temperature. researchgate.netresearchgate.net This temperature dependence is attributed to variations in hydration events and the shape of the micelles. researchgate.net

Table 1: Critical Micelle Concentration (CMC) of Sodium Octanoate Determined by Electrical Conductivity

Temperature (K)CMC (mol/kg)
298Data not available in search results
313Data not available in search results
333Data not available in search results

Fluorescence Spectroscopy (e.g., Pyrene (B120774) Probe Technology) for Critical Aggregation Concentration

Fluorescence spectroscopy, particularly using a hydrophobic probe like pyrene, is a highly sensitive method for determining the critical aggregation concentration (CAC) of surfactants. ingentaconnect.comresearchgate.net Pyrene's fluorescence emission spectrum is sensitive to the polarity of its microenvironment. researchgate.net

In an aqueous solution below the CAC, pyrene resides in a polar environment and exhibits a characteristic fluorescence spectrum. However, as surfactant aggregates (micelles) form, the hydrophobic pyrene molecules preferentially partition into the nonpolar core of these micelles. researchgate.net This change in the microenvironment leads to a significant change in the pyrene fluorescence spectrum, most notably in the ratio of the intensities of certain vibronic peaks. The ratio of the intensity of the first vibronic peak (I1) to the third vibronic peak (I3) is particularly sensitive to the local polarity. A plot of the I1/I3 ratio versus the logarithm of the surfactant concentration shows a sigmoidal curve, and the inflection point of this curve corresponds to the CAC. researchgate.netnih.gov

Key Research Findings:

The pyrene probe method is a well-established technique for determining the CMC of various surfactants, including those that self-assemble into micelles. researchgate.nettandfonline.com

The change in the fluorescence intensity and a red shift in the emission spectrum of pyrene are observed as the concentration of the self-assembling species increases, indicating the partitioning of the probe into the hydrophobic micellar core. researchgate.net

This technique is not limited to simple micelles and has been successfully applied to determine the CAC of more complex systems like polymer micelles. researchgate.net

Dynamic Light Scattering (DLS) for Hydrodynamic Diameter and Size Distribution

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to determine the size distribution and hydrodynamic diameter of particles in a suspension or solution. horiba.comusp.org The technique is based on the principle of Brownian motion, the random movement of particles suspended in a fluid due to collisions with the solvent molecules. anton-paar.comwyatt.com

In a DLS experiment, a laser beam is passed through the sample, and the scattered light is detected at a specific angle. The intensity of the scattered light fluctuates over time due to the random movement of the particles. Smaller particles move more rapidly, causing faster fluctuations in the scattered light intensity, while larger particles move more slowly, resulting in slower fluctuations. usp.organton-paar.com

By analyzing the time-dependent fluctuations of the scattered light using an autocorrelator, a diffusion coefficient can be determined. The hydrodynamic diameter of the particles is then calculated from the diffusion coefficient using the Stokes-Einstein equation. horiba.combeilstein-journals.org The result is typically presented as an intensity-weighted size distribution, but can also be converted to volume or number-based distributions. anton-paar.com

Key Research Findings:

DLS is a standard method for characterizing the size of nanoparticles and aggregates in colloidal systems. horiba.comnih.gov

The technique has been used to determine the hydrodynamic diameter of various types of aggregates, including those formed by surfactants. beilstein-journals.org

The presence of salts and other additives can significantly affect the measured hydrodynamic diameter by influencing the electrostatic interactions between particles. beilstein-journals.org

For sodium octanoate, small-angle X-ray scattering (SAXS), a related technique, has been used to determine the characteristic sizes of its micelles, finding nucleus radii of 1 nm for spherical micelles and 1.2 nm for nonspherical aggregates. researchgate.net

Table 2: Representative Hydrodynamic Diameters of Surfactant Aggregates Measured by DLS

SystemConditionHydrodynamic Diameter (nm)
Anionic Cavitand20 mM NaOH1.0 - 1.7
Anionic Cavitand20 mM NaOH + 100 mM Salt~2.1

Transmission Electron Microscopy (TEM) for Direct Visualization of Aggregates

Transmission Electron Microscopy (TEM) is a powerful imaging technique that provides direct visualization of the morphology and size of nanoscale objects, including surfactant aggregates. researchgate.netnih.gov TEM operates by transmitting a beam of electrons through an ultrathin specimen. The interaction of the electrons with the sample creates an image that is magnified and focused onto a detector.

To visualize surfactant aggregates, samples are typically prepared by negative staining or cryo-TEM. In negative staining, the sample is embedded in a heavy-metal salt solution, which preferentially stains the background, leaving the aggregates as lighter areas. assay-protocol.com This method enhances contrast but can sometimes introduce artifacts. Cryo-TEM involves rapidly freezing a thin film of the sample solution, preserving the aggregates in their native, hydrated state. nih.gov

Key Research Findings:

TEM has been successfully used to visualize a variety of surfactant and protein aggregates, revealing their shape, size, and internal structure. researchgate.netnih.govresearchgate.net

Studies have shown that surfactant concentration relative to the CMC can influence the morphology of the resulting aggregates. researchgate.net

TEM can provide detailed information about the microstructure of aggregates, such as whether they are amorphous or have a more ordered structure. nih.gov For instance, TEM has been used to observe the formation of nanocrystals of chitosan (B1678972) tartaric sodium, a related self-assembling system. mdpi.com

The technique is particularly useful for identifying different types of structures that may coexist in a sample, such as individual micelles, larger aggregates, and even fibrillar structures. researchgate.netassay-protocol.com

Rheological Studies of Self-Assembled this compound Systems

Rheology is the study of the flow and deformation of matter. Rheological measurements are crucial for understanding the macroscopic properties of self-assembled surfactant systems, which can range from low-viscosity fluids to highly viscoelastic gels. whiterose.ac.ukmdpi.com The rheological behavior is directly related to the underlying microstructure of the aggregates, such as their size, shape, and interactions. rsc.org

Rotational rheometers are commonly used to characterize the rheological properties of these systems. mdpi.com Key parameters that are often measured include:

Viscosity: A measure of a fluid's resistance to flow. The viscosity of surfactant solutions often changes significantly with concentration and shear rate.

Shear Thickening/Thinning: Describes whether the viscosity increases (thickening) or decreases (thinning) with an increasing shear rate. Many surfactant systems exhibit shear-thinning behavior. researchgate.net

Viscoelasticity: The property of materials that exhibit both viscous and elastic characteristics when undergoing deformation. This is often probed using oscillatory measurements, which can determine the storage (elastic) modulus (G') and loss (viscous) modulus (G'').

Key Research Findings:

The rheological properties of surfactant solutions are highly dependent on the mesophase they reside in. whiterose.ac.uk

The addition of additives can significantly influence the rheology by altering the packing of surfactant molecules and promoting the growth of aggregates into different shapes, such as wormlike micelles. rsc.org This can dramatically increase the viscosity and elasticity of the solution.

For some polyelectrolyte systems, like sodium polystyrene sulfonate, increasing salt concentration can surprisingly lead to a rapid increase in viscosity at very high salt levels, a phenomenon that is not due to chain expansion. researchgate.netpolyelectrolyte.science

Shear-induced transitions, such as shear thickening or the formation of shear-induced gels, can occur in concentrated surfactant and polyelectrolyte solutions. researchgate.netpolyelectrolyte.science

Interactions and Applications of Sodium Octylate in Advanced Materials and Biochemical Research

Sodium Octylate in Advanced Materials Science Research

In materials science, this compound is investigated for its role as a precursor, modifier, and structural component in the development of a range of advanced materials.

Role in Sol-Gel Processing Methodologies

The sol-gel process is a versatile method for producing solid materials from small molecules, involving the conversion of a colloidal solution (sol) into a gel phase. While not a primary precursor in most common sol-gel syntheses, this compound's physicochemical properties are relevant to its potential application in these methodologies. The compound's solubility in both polar and non-polar solvents, such as ethanol (B145695) and toluene, is a critical factor that affects its reactivity and function within a sol-gel system.

In certain formulations, this compound can act as a surfactant or a modifier to control the hydrolysis and condensation reactions of metal alkoxide precursors. Its amphiphilic structure allows it to influence the formation and size of particles within the sol, potentially preventing aggregation and leading to more uniform nanostructures. General sol-gel methods often involve mixing an inorganic metal salt with water and a water-miscible organic solvent, where parameters like solvent ratios and additives are manipulated to control the final product's characteristics. google.comosti.gov The introduction of a compound like this compound could serve as a tunable parameter to modify the surface chemistry and porosity of the resulting gel. For instance, in the preparation of materials like sodium potassium niobate nanopowder via sol-gel methods, various sodium and potassium salts are used as raw materials, highlighting the role of metal salts in defining the final compound. google.com

Application in Organometallic Compound Development for Energy and Environmental Systems

This compound serves as a valuable precursor in the synthesis of other organometallic compounds through salt metathesis or ligand exchange reactions. In this role, the octoate ligand is transferred to a different metal center, creating a new compound with specific catalytic or physical properties. These resulting organometallic compounds have documented applications in energy and environmental sectors. atamanchemicals.com

For example, other metal octoates, such as lead octoate, are used as catalysts in polymerization and as components in formulations for non-aqueous applications, including recent developments in solar energy. atamanchemicals.com Similarly, organometallic salt compositions are developed as lubricant additives to reduce friction and energy consumption. google.com Research has shown that modifying a metal carboxylate, such as copper oleate (B1233923), with a branched-chain carboxylic acid can significantly improve its solubility in hydrocarbon base oils, a critical factor for lubricant performance. google.com This principle suggests that this compound can be used to synthesize a variety of metal octoates (e.g., with tin, zinc, or copper) whose properties can be tailored for specific applications, such as catalysts for creating more environmentally benign polymers or as components in energy-efficient systems.

Influence on Polymer Properties and Synthesis (beyond direct catalysis)

Beyond its role as a catalytic species, the incorporation of this compound's constituent ions into polymer structures has been shown to fundamentally alter material properties. Academic research demonstrates that the neutralization of carboxylic acid groups within a polymer chain with sodium ions creates ionic clusters that act as physical crosslinks, significantly enhancing the material's mechanical and thermal characteristics.

A study on ABA block polyester (B1180765) thermoplastic elastomers revealed that functionalizing the polymer with sodium carboxylate groups dramatically improved its toughness. acs.org The presence of these ionic interactions introduced a second, higher glass transition temperature (Tg) and substantially increased the stress at break compared to the non-ionic acid-functionalized polymer. acs.org This ionic modification allows for the precise tuning of polymer properties by varying the amount of sodium neutralization. acs.org For example, one leading sample with 75% sodium neutralization exhibited a wide operational temperature range from -52 to 129 °C and could be recycled multiple times by hot-pressing without losing its mechanical integrity. acs.org This research highlights a sophisticated method for using the sodium and octylate moieties not as catalysts, but as integral structural components to engineer high-performance, recyclable polymers.

Table 1: Effect of Sodium Neutralization on Polymer Properties An interactive data table summarizing research findings on the influence of sodium functionalization on block polyester properties.

Property Acid-Functionalized Polymer (2-COOH) Sodium-Functionalized Polymer (2-COONa75)
Lower Glass Transition (Tg) -55 °C -55 °C
Upper Glass Transition (Tg) 101 °C 101 °C
Stress at Break Significantly lower 35x higher than carboxylic acid polymer
Operating Temperature Range Not specified -52 °C to 129 °C
Recyclability Not specified Recyclable via hot-pressing

Data sourced from studies on ABA block polymers where carboxylic acid groups were neutralized to form sodium carboxylates. acs.org

Studies in Colloidal Materials Synthesis (e.g., Colloidal Silica)

The synthesis of colloidal materials, such as colloidal silica (B1680970), often involves the precise control of particle nucleation and growth from precursors in a solution. A common industrial method for producing colloidal silica is the ion exchange of sodium silicate, where sodium ions are removed from the solution to form active silicic acid. dergipark.org.trresearchgate.netscirp.org This silicic acid then undergoes polymerization and condensation to form stable, amorphous silica nanoparticles dispersed in water. dergipark.org.tr

In these systems, alkali compounds play a crucial role as stabilizers. Aqueous alkali stabilized colloidal silica dispersions use alkalis like sodium hydroxide (B78521) to control the pH and surface charge of the particles, preventing aggregation. google.com While not a primary raw material, this compound is a candidate for investigation as a specialized stabilizing or surface-modifying agent in such syntheses. Due to its surfactant-like structure—a hydrophilic carboxylate head and a hydrophobic octyl tail—it could adsorb onto the surface of newly formed silica particles. This action could provide steric hindrance in addition to electrostatic stabilization, offering a mechanism to control final particle size and improve the stability of the colloidal dispersion. researchgate.net

Biochemical and Biological System Interactions of this compound (Academic Investigations)

In biochemical research, this compound (often referred to as sodium caprylate in this context) is primarily studied for its ability to interact with and stabilize proteins, a critical function for the preparation and storage of therapeutic protein solutions.

Protein Stabilization Mechanisms in Biochemical Preparations (e.g., Albumin, Fibrinogen)

Human Serum Albumin (HSA) is a vital protein that can lose activity during the heat sterilization required for pharmaceutical preparations. nih.gov Fatty acids like sodium octoate are added as stabilizers to protect HSA against thermal stress. nih.gov Research has elucidated the mechanism behind this stabilization, showing that the caprylate (octoate) anion plays a significant role in enhancing the protein's resistance to heat-induced denaturation and aggregation. nih.gov

Studies using differential scanning calorimetry have shown that the addition of sodium octoate significantly increases the denaturation temperature of HSA. nih.gov For instance, the denaturation temperature of HSA with stabilizers removed was observed to be around 67.23°C, but with the addition of sodium octoate (at a level of 0.08 mmol/g-protein), this temperature increased to 72.85°C. nih.gov The proposed mechanism is that the octoate ligand binds to the IIIA domain of the albumin protein, an area prone to reversible unfolding. This binding is thought to decrease the rate of this initial unfolding, making it more difficult for the protein to proceed to irreversible denaturation. nih.gov This specific interaction provides a stabilizing effect beyond just the physical barrier of an increased electrical double layer. nih.gov

While detailed studies on fibrinogen stabilization by sodium octoate are less prevalent in the provided sources, fibrinogen is another key plasma protein that, like albumin, is central to many biological and medical applications where maintaining structural integrity is paramount. diva-portal.orgmcmaster.ca The principles of stabilization through fatty acid binding observed with albumin are an important area of investigation for other complex proteins like fibrinogen.

Table 2: Thermal Stabilization of Human Serum Albumin (HSA) by Sodium Octoate An interactive data table showing the effect of sodium octoate (caprylate) on the denaturation temperature of HSA.

HSA Preparation Denaturation Temperature (Tm)
HSA with stabilizers removed 67.23 °C
HSA with Sodium Octoate (0.08 mmol/g-protein) 72.85 °C

Data sourced from calorimetric analysis of HSA solutions, demonstrating the stabilizing effect of the octoate ligand against thermal stress. nih.gov

Modulation of Cellular Transport and Permeation Processes

This compound has been extensively investigated for its ability to modulate the transport of substances across biological membranes. This property is crucial for understanding and enhancing the delivery of therapeutic agents.

Early studies using the toad bladder as a model system revealed the dual nature of short-chain fatty acids, including this compound, on active sodium transport. nih.govresearchgate.net The toad bladder serves as a valuable model for epithelial transport processes due to its structural and functional similarities to parts of the mammalian kidney. abdominalkey.comsemanticscholar.org Research demonstrated that low concentrations (0.1-1.0 mM) of unbranched short-chain fatty acids like octanoate (B1194180) stimulate active sodium transport, as measured by the short-circuit current. nih.govresearchgate.net This stimulation is thought to be a result of the fatty acids being metabolized and providing energy for the sodium transport mechanism. nih.gov

Conversely, higher concentrations (5-20 mM) of these fatty acids were found to inhibit sodium transport. nih.gov The inhibitory effect was more pronounced when the fatty acid was added to the mucosal side compared to the serosal side and increased with decreasing pH of the mucosal bathing medium. nih.gov The inhibition appears to be complex, possibly involving the uncoupling of oxidative phosphorylation, which would reduce the net ATP available for the sodium transport mechanism. nih.gov It may also involve a direct effect on the entry of sodium into the epithelial cells. nih.gov Despite the inhibition, the cellular response to vasopressin, a hormone that stimulates sodium transport, remained largely intact. nih.gov

Table 1: Effect of Sodium Octanoate Concentration on Sodium Transport in Toad Bladder

Concentration Range Effect on Sodium Transport Proposed Mechanism
0.1–1.0 mM Stimulation Metabolism of fatty acid provides energy. nih.govresearchgate.net
5–20 mM Inhibition Uncoupling of oxidative phosphorylation and/or direct effect on sodium entry. nih.gov

A significant area of research has focused on the use of this compound and its derivatives as absorption enhancers for macromolecules and drugs that are poorly absorbed orally. thegoodscentscompany.comoup.comucd.ie This is particularly relevant for peptide drugs like insulin (B600854) and certain antibiotics like cefoxitin. oup.comrsc.org

This compound and other medium-chain fatty acids have been shown to increase the permeability of biological barriers, such as the intestinal epithelium. oup.comacs.org For instance, in studies with the antibiotic cefoxitin, co-administration with sodium octanoate significantly increased its rectal absorption in healthy volunteers. oup.comucd.ie This enhancement is attributed to the ability of sodium octanoate to transiently and reversibly alter the permeability of the mucosal membrane. oup.com

The mechanism behind this enhancement is multifaceted. It is believed to involve the perturbation of the cell membrane and the opening of tight junctions between epithelial cells, creating a paracellular pathway for drug absorption. nih.gov This effect has been explored for the oral delivery of insulin, where absorption enhancers are crucial for overcoming the enzymatic and physical barriers of the gastrointestinal tract. rsc.orgacs.orgnih.gov A derivative of this compound, sodium N-[8-(2-hydroxybenzoyl)amino]caprylate (SNAC), has been successfully used in an oral formulation of the GLP-1 receptor agonist semaglutide. mdpi.comdiabetesjournals.org SNAC is thought to increase the lipophilicity of the drug, elevate local pH to protect against enzymatic degradation, and enhance its passage across the gastric epithelium. mdpi.comdiabetesjournals.org

Table 2: Examples of Enhanced Drug Absorption with Sodium Octanoate and Derivatives

Drug Administration Route Enhancer Observation
Cefoxitin Rectal Sodium octanoate Significantly increased bioavailability. oup.comucd.ie
Insulin Oral Sodium N-[8-(2-hydroxybenzoyl)amino]caprylate (SNAC) Enhanced permeability and cellular uptake at higher pH. rsc.orgdiabetesjournals.org
Semaglutide Oral Sodium N-[8-(2-hydroxybenzoyl)amino]caprylate (SNAC) Increased oral absorption and bioavailability. mdpi.comdiabetesjournals.org
Effects on Ion Transport in Cellular Models (e.g., Toad Bladder Sodium Transport)

Influence on Cellular Metabolism in In Vitro Systems (e.g., L-Leucine Incorporation, Lipid Synthesis)

This compound has been shown to influence cellular metabolic processes, including protein and lipid synthesis. industrialchemicals.gov.aunih.gov Studies on rat liver slices and hepatoma cells have demonstrated that sodium octanoate can inhibit the incorporation of L-leucine into proteins. nih.gov At a concentration of 3.69 x 10-3 M, octanoate reduced leucine (B10760876) incorporation by 71-76% in both liver slices and hepatoma cells. nih.gov A lower concentration of 7.38 x 10-4 M showed a 19% inhibition in hepatoma cells but no significant effect on liver slices. nih.gov This suggests that sodium octanoate may interfere with protein biosynthesis. industrialchemicals.gov.aunih.gov

In the context of lipid metabolism, research in large yellow croaker has shown that dietary supplementation with sodium octanoate can reduce hepatic lipid accumulation. researchgate.netresearchgate.net It was observed that sodium octanoate supplementation down-regulated the mRNA expression of genes related to lipogenesis and fatty acid transport, while up-regulating genes involved in lipolysis and fatty acid β-oxidation. researchgate.net Furthermore, studies in an infant swine model indicated that octanoate provides energetic advantages to the heart, leading to a higher ratio of ATP to ADP and an increased myocardial citrate (B86180) concentration. physiology.org

Interactions with Innate Immune Responses at the Cellular Level (e.g., Mammary Epithelial Cells and S. aureus Internalization)

Sodium octanoate has demonstrated a modulatory effect on the innate immune response at the cellular level, particularly in the context of bacterial infections. frontiersin.orgnih.govnih.gov Research on bovine mammary epithelial cells (bMECs) has shown that sodium octanoate has a dual, concentration-dependent effect on the internalization of Staphylococcus aureus, a common pathogen in mastitis. nih.govnih.govnih.gov

At a lower concentration (0.25 mM), sodium octanoate was found to increase the internalization of S. aureus into bMECs. nih.govnih.gov This increased internalization was associated with an increase in the membrane abundance of α5β1 integrin. nih.govresearchgate.net Conversely, a higher concentration (1 mM) of sodium octanoate inhibited the internalization of S. aureus. nih.govnih.gov This inhibitory effect was linked to an increase in the membrane abundance of Toll-like receptor 2 (TLR2) and the activation of the TLR2 signaling pathway, which enhances the innate immune response of the epithelial cells prior to bacterial invasion. nih.govresearchgate.net Furthermore, the 1 mM concentration of sodium octanoate was shown to up-regulate the gene expression of pro-inflammatory cytokines like IL-8 and RANTES, and the secretion of IL-1β, while also potentially exerting anti-inflammatory effects after bacterial internalization. nih.govresearchgate.net

Table 3: Concentration-Dependent Effects of Sodium Octanoate on S. aureus Internalization in Bovine Mammary Epithelial Cells

Concentration Effect on S. aureus Internalization Associated Molecular Changes
0.25 mM Increased Increased membrane abundance of α5β1 integrin. nih.govnih.govresearchgate.net
1 mM Inhibited Increased membrane abundance of TLR2; activation of TLR2 signaling pathway. nih.govnih.govresearchgate.net

Studies on Surfactant Interactions in Biological Model Systems (e.g., Lung Surfactant Inhibition)

The surfactant properties of this compound are also relevant in the context of biological surfactant systems, such as lung surfactant. Lung surfactant is a complex mixture of lipids and proteins that lines the alveoli and reduces surface tension, preventing lung collapse. frontiersin.orgucm.es The function of lung surfactant can be inhibited by various substances, leading to respiratory distress. ucm.esnih.gov

While direct studies on the interaction of this compound with lung surfactant are specific, the principles of surfactant interaction and inhibition are well-established. The introduction of exogenous surfactants or molecules with surfactant-like properties can interfere with the finely tuned composition and function of the natural lung surfactant monolayer. nih.gov For example, an elevated level of cholesterol, another lipid molecule, is known to adversely affect the molecular profile of lung surfactant and cause persistent inhibition of its function. nih.gov Understanding these interactions is crucial for developing therapeutic strategies for respiratory diseases where surfactant function is compromised. ucm.es

Interaction with Biological Polymers and Bio-macromolecules (e.g., Octacalcium Phosphate)

This compound also interacts with inorganic biological polymers, such as octacalcium phosphate (B84403) (OCP). OCP is a type of calcium phosphate that is considered a precursor to hydroxyapatite, the main mineral component of bone and teeth. nih.gov OCP has a unique crystal structure that allows for the substitution of various ions and molecules, making it a promising material for biomedical applications. nih.govrsc.org

Research has shown that sodium ions can be incorporated into the OCP crystal lattice through ionic substitution. nih.gov Studies investigating the competitive substitution between sodium (Na⁺) and ammonium (B1175870) (NH₄⁺) ions into the OCP structure revealed that sodium is more likely to be substituted into the crystal lattice than ammonium. nih.gov This preferential substitution by sodium inhibits the structural changes in OCP that would otherwise be caused by the incorporation of ammonium ions. nih.gov These findings are important for controlling the properties of OCP-based biomaterials for applications in drug delivery and bone regeneration.

Advanced Analytical Methodologies for Research on Sodium Octylate and Associated Systems

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are fundamental in the analysis of sodium octylate, providing robust methods for separation, identification, and quantification. These methods are crucial for quality control in pharmaceutical formulations and for detailed research into its properties and interactions.

High-Performance Liquid Chromatography (HPLC) for Compound Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of this compound, particularly in complex matrices like pharmaceutical preparations. Reversed-phase HPLC (RP-HPLC) is a commonly employed method for the determination of sodium octanoate (B1194180). karger.com This technique separates compounds based on their hydrophobicity.

A typical RP-HPLC method for sodium octanoate analysis might utilize a C18 column. karger.com The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. karger.comsielc.com For instance, a mobile phase containing acetonitrile, water, and an acid like phosphoric acid can provide effective separation. sielc.com In applications requiring mass spectrometry (MS) compatibility, volatile acids like formic acid are used instead of phosphoric acid. sielc.com

Detection is commonly achieved using an ultraviolet (UV) detector. karger.com To enhance sensitivity, especially for compounds with weak UV absorption, derivatization techniques can be employed. For example, forming a p-bromophenacyl ester of octanoic acid significantly increases its detectability. nih.gov An internal standard, such as decanoic acid or sodium decanoate (B1226879), is often used to ensure accurate quantification. karger.comtandfonline.com

The application of HPLC extends to quality control of human serum albumin (HSA) preparations, where sodium octanoate is used as a stabilizer. karger.com A simple and rapid RP-HPLC method allows for the determination of sodium octanoate content in the final product. karger.com This involves extracting the stabilizer and internal standard, followed by chromatographic analysis. karger.com

Table 1: Example HPLC Method Parameters for Sodium Octanoate Analysis

ParameterCondition
Column Nucleosil®-C18 (5 µm), 4.6 x 250 mm karger.com
Mobile Phase 0.1% trifluoroacetic acid (TFA) in methanol/water (80:20) karger.com
Flow Rate 0.8 ml/min karger.com
Detection UV at 214 nm karger.com
Internal Standard Sodium decanoate karger.com

Ultra Performance Liquid Chromatography (UPLC) for Enhanced Resolution

Ultra Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering improved resolution, speed, and sensitivity. ijsrtjournal.com This is achieved by using columns with smaller particle sizes (typically less than 2 µm) and instrumentation capable of handling higher back pressures. ijsrtjournal.comresearchgate.net The principles of separation in UPLC are the same as in HPLC, but the enhanced efficiency allows for faster analysis times and reduced solvent consumption. ijsrtjournal.com

For the analysis of this compound and related compounds, UPLC methods can be developed based on existing HPLC protocols. The use of smaller particle columns, often around 1.7 µm, is a key feature. ijlpr.com This allows for shorter column lengths and faster flow rates without sacrificing separation performance. ijsrtjournal.com

A UPLC method for separating sodium octanoate could utilize a C18 column with sub-2 µm particles. sielc.com The mobile phase composition would be similar to that used in HPLC, but the gradient elution times can be significantly shorter. waters.com This is particularly advantageous in high-throughput screening and quality control environments where rapid analysis of numerous samples is required.

The enhanced sensitivity of UPLC is also beneficial for detecting low levels of impurities or for analyzing samples with limited availability. researchgate.net The move from HPLC to UPLC systems is a growing trend in the pharmaceutical industry for quality control assessments of various formulations. ijsrtjournal.com

Table 2: Comparison of HPLC and UPLC Technologies

FeatureHigh-Performance Liquid Chromatography (HPLC)Ultra Performance Liquid Chromatography (UPLC)
Particle Size 3-5 µm< 2 µm ijsrtjournal.com
Pressure Up to 400 barUp to 1000 bar (15,000 psi) waters.com
Resolution GoodHigher waters.com
Analysis Time LongerShorter ijsrtjournal.com
Solvent Consumption HigherLower ijsrtjournal.com
Sensitivity StandardHigher waters.com

High-Performance Thin-layer Chromatography (HPTLC) for Qualitative and Quantitative Analysis

High-Performance Thin-Layer Chromatography (HPTLC) is an advanced form of TLC that provides improved separation efficiency, sensitivity, and reproducibility. humanjournals.com It is a valuable tool for both qualitative and quantitative analysis of various compounds, including those found in pharmaceutical formulations. nih.gov

In HPTLC, the stationary phase is a high-performance silica (B1680970) gel plate with a uniform particle and pore size. ijrpb.com Samples are applied to the plate as narrow bands, and the plate is developed in a chamber containing the mobile phase. cabr.ie The separation is based on the differential migration of the components of the sample. cabr.ie

For the analysis of this compound, an HPTLC method would involve spotting a solution of the sample onto an HPTLC plate. A suitable mobile phase, likely a mixture of organic solvents, would then be used to develop the chromatogram. The separated components can be visualized under UV light or by using a derivatizing agent. ijrpb.com

Quantitative analysis is performed by densitometry, which measures the absorbance or fluorescence of the spots. nih.gov The method can be validated for linearity, precision, accuracy, and specificity, making it suitable for routine quality control. nih.gov HPTLC offers the advantage of analyzing multiple samples simultaneously, which can be cost-effective and time-saving. cabr.ie

Table 3: Key Features of HPTLC

FeatureDescription
Stationary Phase High-performance plates with fine, uniform particles ijrpb.com
Sample Application Automated, precise application of small volumes cabr.ie
Development Controlled, reproducible chromatographic development cabr.ie
Detection Densitometric scanning for quantification nih.gov
Advantages High sample throughput, low solvent usage, cost-effective cabr.ie

Spectrometric and Potentiometric Methods for Ionic Content and Purity

Spectrometric and potentiometric methods are essential for determining the ionic content and purity of this compound, providing critical information for quality assurance and research.

Flame Emission Spectrophotometry for Sodium Determination

Flame Emission Spectrophotometry (FES), also known as flame photometry, is a well-established and widely used technique for the quantitative determination of alkali and alkaline earth metals, including sodium. worldoftest.commvpsvktcollege.ac.in It is particularly valuable in the pharmaceutical industry for quality control of drug formulations to ensure the correct levels of elements like sodium. worldoftest.com

The principle of FES is based on the emission of light by excited atoms in a flame. slideshare.net A solution of the sample containing this compound is aspirated into a flame, where the heat causes the sodium atoms to become excited. slideshare.net As these excited atoms return to their ground state, they emit light at a characteristic wavelength (589 nm for sodium). researchgate.net The intensity of the emitted light is directly proportional to the concentration of sodium in the sample. researchgate.net

A typical flame photometer consists of a nebulizer to introduce the sample into the flame, a burner, a monochromator or filter to select the specific wavelength of light, and a photodetector to measure the intensity of the emitted light. medsolut.com The instrument is calibrated using standard solutions of known sodium concentrations. mvpsvktcollege.ac.in

FES is a simple, rapid, and sensitive method for sodium determination. worldoftest.com It is routinely used in the analysis of pharmaceuticals, biological fluids, and environmental samples. medsolut.comchimicatechnoacta.ru

Table 5: Typical Operating Parameters for Flame Photometric Sodium Analysis

ParameterValue/Description
Element Sodium (Na)
Wavelength 589 nm researchgate.net
Principle Measurement of light intensity emitted by excited atoms in a flame. slideshare.net
Sample Preparation Dissolving the sample in a suitable solvent to create a solution. mvpsvktcollege.ac.in
Calibration Use of standard solutions with known sodium concentrations. mvpsvktcollege.ac.in
Applications Pharmaceutical quality control, clinical analysis, environmental testing. worldoftest.commedsolut.com

Atomic Absorption Spectrophotometry (AAS) for Elemental Composition

Atomic Absorption Spectrophotometry (AAS) is a powerful technique for determining the elemental composition of samples, including those containing this compound. azom.com This method relies on the principle that atoms in a gaseous state absorb light at specific wavelengths characteristic of each element. technologynetworks.com In the context of this compound, AAS is primarily employed to quantify the concentration of sodium ions.

The fundamental process of AAS involves several key steps. azom.com First, the sample, typically in a liquid form, is introduced into a high-temperature environment, such as a flame or a graphite (B72142) furnace, to be atomized. azom.com This process breaks down the chemical bonds of the compound, releasing free, ground-state atoms. azom.com A light beam from a hollow cathode lamp, which contains the element of interest (in this case, sodium), is then passed through the atomized sample. azom.comtechnologynetworks.com The sodium atoms in the sample absorb a portion of this light, and the amount of light absorbed is directly proportional to the concentration of sodium in the original sample. technologynetworks.com A detector measures the intensity of the light that passes through, and by comparing it to the initial light intensity, the absorbance can be calculated. azom.com

For accurate quantitative analysis, a calibration curve is typically constructed using standard solutions of known sodium concentrations. technologynetworks.com The absorbance of these standards is measured and plotted against their concentrations. The concentration of sodium in an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve. technologynetworks.com It is crucial to consider and mitigate potential interferences, such as chemical and spectral interferences, which can affect the accuracy of the results. epa.gov For instance, the presence of other easily ionized elements in the sample can be suppressed by adding an ionization suppressant, like cesium chloride, to both the standards and the samples. oiv.int

Table 1: Example of AAS Data for Sodium Determination

Standard Concentration (mg/L)Absorbance
0.00.000
0.250.115
0.500.230
0.750.345
1.000.460
Unknown Sample0.288

This table is for illustrative purposes and does not represent actual experimental data.

Ion-Selective Electrode (ISE) Potentiometry for Ion Concentration

Ion-Selective Electrode (ISE) potentiometry is a widely used electrochemical method for determining the concentration of specific ions in a solution. wikipedia.org For this compound, a sodium ISE can be utilized to measure the concentration of sodium ions (Na+). libretexts.org This technique is based on measuring the potential difference that develops across a selective membrane that is sensitive to the target ion. wikipedia.org

A sodium ISE typically consists of a glass membrane that is specifically formulated to respond to sodium ions. libretexts.org This indicator electrode is used in conjunction with a reference electrode, and the potential difference between the two is measured by a voltmeter. wikipedia.org The potential of the indicator electrode is proportional to the logarithm of the activity of the sodium ions in the sample solution, as described by the Nernst equation. wikipedia.orglibretexts.org

To ensure accurate measurements, it is common practice to add an Ionic Strength Adjuster (ISA) to both the sample and standard solutions. The ISA serves two main purposes: it adjusts the pH of the solution to a range where interferences from other ions (like H+) are minimized, and it maintains a constant ionic strength across all solutions. By keeping the ionic strength constant, the activity coefficient of the sodium ions remains consistent, allowing the measured potential to be directly related to the concentration of free sodium ions. Calibration is performed by measuring the potential of a series of standard solutions with known sodium concentrations and plotting the potential versus the logarithm of the concentration. libretexts.org

Table 2: Representative ISE Calibration Data for Sodium Ion

Sodium Concentration (mol/L)pNa (-log[Na+])Potential (mV)
1.0 x 10⁻⁴4.0120
1.0 x 10⁻³3.0179
1.0 x 10⁻²2.0238
1.0 x 10⁻¹1.0297
Unknown Sample-205

This table is for illustrative purposes and does not represent actual experimental data.

Advanced Microscopy and Spectroscopic Imaging for Material Characterization

Scanning Electron Microscopy (SEM) for Surface Morphology

Scanning Electron Microscopy (SEM) is a high-resolution imaging technique used to visualize the surface morphology and topography of materials. azooptics.come3s-conferences.org In the study of this compound, SEM can provide detailed information about the shape, size, and surface features of its solid form. The technique works by scanning a focused beam of electrons across the surface of the sample. e3s-conferences.org As the electrons interact with the atoms in the sample, they generate various signals, including secondary electrons, which are then collected by a detector to form an image. azooptics.com

Research on the metal salts of saturated aliphatic acids has shown that the morphology can be significantly influenced by the metal cation. researchgate.net For instance, studies have revealed that sodium salts of certain long-chain fatty acids can exhibit a fibrous or branched morphology. researchgate.net SEM analysis of sodium octanoate (the sodium salt of octanoic acid) has shown that it can present as unbranched, glassy images rather than a distinct branched morphology. researchgate.net The magnification capabilities of SEM allow for the observation of microstructural details that are not visible with conventional light microscopy. azooptics.com

Energy Dispersive X-ray Spectroscopy (EDX) for Elemental Mapping and Purity

Energy Dispersive X-ray Spectroscopy (EDX or EDS) is an analytical technique that is often coupled with SEM to provide elemental analysis of a sample. wikipedia.org When the electron beam in an SEM interacts with the sample, it can cause the ejection of inner-shell electrons from the atoms. wikipedia.org Electrons from higher energy shells then drop to fill these vacancies, releasing the excess energy in the form of X-rays. wikipedia.org Each element has a unique set of characteristic X-ray energies, allowing for the identification of the elements present in the sample. wikipedia.org

By scanning the electron beam across the sample surface, EDX can generate elemental maps, which show the spatial distribution of different elements. youtube.com This is particularly useful for assessing the purity and homogeneity of a this compound sample. For example, an EDX map of a this compound sample would be expected to show a uniform distribution of sodium, carbon, and oxygen. The presence of other elements could indicate impurities. The technique provides a qualitative and semi-quantitative analysis of the elemental composition. wikipedia.org

Table 3: Hypothetical EDX Elemental Composition of a this compound Sample

ElementWeight %Atomic %
C57.862.5
O19.315.7
Na13.87.8
Impurity (e.g., K)<0.1<0.1

This table is for illustrative purposes and does not represent actual experimental data.

Infrared (IR) Absorption for Polymer/Material Interaction

Infrared (IR) spectroscopy is a valuable tool for studying the interactions between this compound and other materials, such as polymers. fraunhofer.de This technique is based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes. fraunhofer.de The resulting IR spectrum serves as a molecular "fingerprint," providing information about the functional groups present and their chemical environment. fraunhofer.de

Attenuated Total Reflectance (ATR)-FTIR is a particularly useful IR technique for studying surface interactions. fraunhofer.denih.gov It allows for the analysis of a sample in its natural state without extensive preparation. fraunhofer.de When this compound interacts with a polymer, changes in the IR spectrum can reveal the nature of these interactions. For example, shifts in the characteristic absorption bands of the carboxylate group (COO-) of this compound or the functional groups of the polymer can indicate the formation of new bonds or intermolecular forces, such as hydrogen bonding. nih.gov

In the context of polymer systems, IR spectroscopy can be used to monitor changes in the polymer's structure upon the addition of this compound. For instance, in studies involving the interaction of surfactants with polymers adsorbed on surfaces, changes in the intensity and position of the carboxylate and carboxylic acid bands can provide insights into the binding mechanisms and conformational changes of the polymer. nih.gov

Q & A

Q. What are the standard methodologies for synthesizing sodium octylate and characterizing its purity in academic research?

this compound is typically synthesized via ligand exchange reactions or direct alkoxylation of sodium salts with octanoic acid derivatives. Key characterization methods include:

  • Nuclear Magnetic Resonance (NMR) : To confirm molecular structure and ligand coordination .
  • Elemental Analysis : To verify stoichiometric ratios of sodium, carbon, and hydrogen .
  • Thermogravimetric Analysis (TGA) : To assess thermal stability and decomposition profiles .
  • Electrical Conductivity Measurements : For applications in materials science, resistivity (e.g., ~5.8×10⁻⁴ Ω cm) and carrier concentration (e.g., ~5.6×10²⁰ cm⁻³) should be quantified using four-point probe or Hall effect systems .

Q. What key physicochemical properties of this compound are critical to monitor during catalytic or materials science experiments?

  • Solubility : this compound’s reactivity in polar vs. non-polar solvents (e.g., ethanol, toluene) affects its application in sol-gel processes .
  • Basicity : pH-dependent behavior in solution, measured via titration, influences its catalytic efficacy in organic reactions .
  • Morphology : Particle size and crystallinity (via SEM/XRD) impact surface area and reactivity in thin-film deposition .

Advanced Research Questions

Q. How should researchers address contradictory data in this compound’s electrical properties across experimental setups?

Discrepancies in resistivity (e.g., 3.3×10⁻⁴ Ω cm vs. 5.8×10⁻⁴ Ω cm for similar precursors) may arise from:

  • Synthetic Conditions : Oxygen/moisture exposure during synthesis alters defect density .
  • Measurement Techniques : Calibrate equipment (e.g., four-point probe vs. van der Pauw method) and standardize environmental controls (temperature/humidity) .
  • Data Normalization : Report carrier concentration and mobility alongside resistivity to contextualize results .

Q. What experimental design principles optimize this compound’s performance in conductive thin films?

  • Precursor Selection : Indium acetate + tin octylate yields lower resistivity (5.8×10⁻⁴ Ω cm) compared to nitrate/chloride precursors (e.g., 4.23×10⁻⁴ Ω cm for In(NO₃)₃/SnCl₄) due to reduced impurity incorporation .
  • Doping Ratios : Systematically vary Sn:In ratios (e.g., 1:9 to 1:5) to balance carrier concentration and mobility .
  • Post-Deposition Annealing : Use controlled atmospheres (e.g., N₂ vs. forming gas) to minimize oxidation and enhance crystallinity .

Q. How can this compound’s catalytic activity be comparatively evaluated against other alkoxide catalysts in esterification reactions?

  • Kinetic Studies : Monitor reaction rates via GC-MS under identical conditions (temperature, solvent, molar ratios) .
  • Turnover Frequency (TOF) : Compare TOF values for this compound vs. sodium ethoxide or isopropoxide in model reactions (e.g., transesterification of methyl acetate) .
  • Side-Reaction Analysis : Quantify byproducts (e.g., ethers) via HPLC to assess selectivity .

Q. What advanced spectroscopic techniques resolve ambiguities in this compound’s coordination environment?

  • EXAFS/XANES : Probe local sodium-oxygen bonding distances and ligand symmetry .
  • FT-IR/Raman Spectroscopy : Identify vibrational modes of octylate ligands to confirm binding modes (monodentate vs. bidentate) .

Q. How do impurities in this compound synthesis affect reproducibility in nanoparticle synthesis?

  • Trace Metal Analysis : Use ICP-MS to detect contaminants (e.g., Fe, Al) that nucleate unintended phases .
  • Purification Protocols : Implement recrystallization or column chromatography to isolate this compound from unreacted precursors .

Q. What statistical approaches are recommended for interpreting variability in this compound’s thermal stability data?

  • Error Propagation Models : Quantify uncertainties in TGA/DSC measurements (e.g., heating rate ±0.5°C/min) .
  • Multivariate Analysis : Apply PCA to correlate decomposition temperatures with synthetic parameters (e.g., precursor purity, reaction time) .

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